molecular formula C11H14F3N B1468824 3-[2-(Trifluoromethyl)phenyl]butan-2-amine CAS No. 21894-66-6

3-[2-(Trifluoromethyl)phenyl]butan-2-amine

Cat. No.: B1468824
CAS No.: 21894-66-6
M. Wt: 217.23 g/mol
InChI Key: UQBSLKCKICAAGQ-UHFFFAOYSA-N
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Description

3-[2-(Trifluoromethyl)phenyl]butan-2-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butan-2-amine structure

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-(trifluoromethyl)benzene as the starting material.

  • Reaction Steps: The process involves a series of reactions, including nitration, reduction, and amination.

  • Conditions: The reactions are carried out under controlled conditions, often requiring specific catalysts and temperature settings to ensure the desired product is obtained.

Industrial Production Methods:

  • Scale-Up: The synthetic route is scaled up to produce larger quantities, ensuring consistency and purity.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like hydroxide (OH-) or halides (Cl-, Br-) are typically employed.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids.

  • Reduction Products: Amines, alcohols.

  • Substitution Products: Halogenated derivatives, alkylated products.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, often involving binding to enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to more potent biological effects.

Molecular Targets and Pathways:

  • Enzymes: Inhibition of specific enzymes involved in metabolic pathways.

  • Receptors: Binding to receptors that modulate physiological responses.

Comparison with Similar Compounds

  • 3-(Trifluoromethyl)benzene: Similar structure but lacks the amine group.

  • 4-(Trifluoromethyl)aniline: Similar amine group but different positioning of the trifluoromethyl group.

  • 2-(Trifluoromethyl)aniline: Similar trifluoromethyl group but different amine positioning.

Uniqueness: 3-[2-(Trifluoromethyl)phenyl]butan-2-amine stands out due to its specific structural arrangement, which influences its reactivity and biological activity

Properties

IUPAC Name

3-[2-(trifluoromethyl)phenyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N/c1-7(8(2)15)9-5-3-4-6-10(9)11(12,13)14/h3-8H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBSLKCKICAAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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